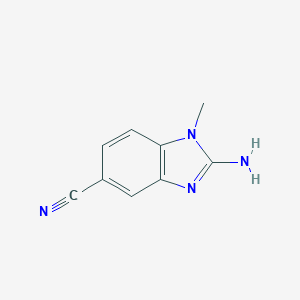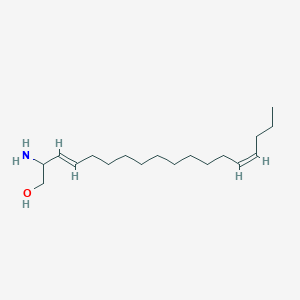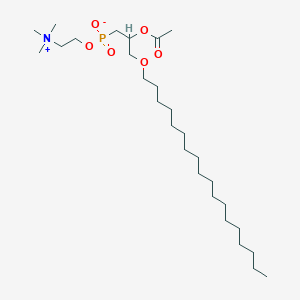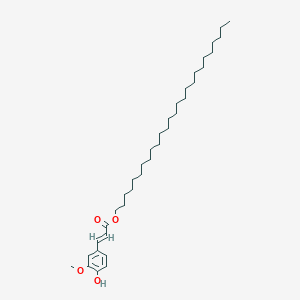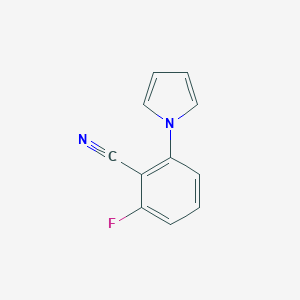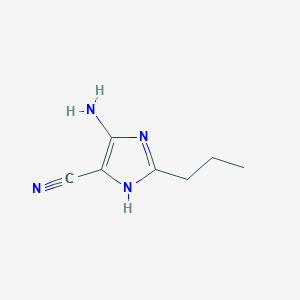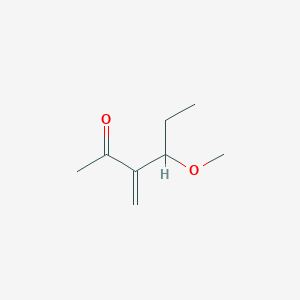
14,15-Leukotriene E4
Overview
Description
14,15-Leukotriene E4 is a cysteinyl leukotriene involved in inflammation. It is produced by various white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is a metabolite of 14,15-Leukotriene C4 and 14,15-Leukotriene D4, formed through the actions of 15- and 12-lipoxygenases on arachidonic acid .
Mechanism of Action
Target of Action
14,15-Leukotriene E4, also known as Eoxin E4, is a cysteinyl leukotriene involved in inflammation . It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . It is also found to be produced by platelets adhering to neutrophils . The primary targets of Eoxin E4 are these immune cells, where it plays a crucial role in mediating inflammatory responses .
Mode of Action
Eoxin E4 interacts with its targets by increasing the vascular permeability of human endothelial cell monolayers . This interaction results in an inflammatory response, which is less potent than that caused by Leukotriene C4 (LTC4), but approximately 100-fold greater than that caused by histamine .
Biochemical Pathways
The majority of leukotriene metabolites, including this compound, are formed through the 5-lipoxygenase (5-LO) pathway . Eoxin E4 is a metabolite of 14,15-Leukotriene C4 (LTC4) and 14,15-Leukotriene D4 (LTD4), synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases (LOs) on arachidonic acid via 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) and 14,15-Leukotriene A4 (LTA4) intermediates .
Pharmacokinetics
It is known that eoxin e4 is relatively stable compared to other leukotrienes, and it accumulates in breath condensation, in plasma, and in urine . This makes it the dominant cysteinyl leukotriene detected in biological fluids .
Result of Action
The action of Eoxin E4 results in an increase in vascular permeability, leading to inflammation . This inflammation is implicated in a number of disorders, including asthma and other respiratory diseases . Urinary levels of Eoxin E4 are increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease .
Action Environment
The action of Eoxin E4 can be influenced by various environmental factors. For instance, the presence of other immune cells and the state of the immune system can affect the production and action of Eoxin E4 . Additionally, the local tissue environment, such as the presence of inflammation or injury, can also influence the action of Eoxin E4 .
Biochemical Analysis
Biochemical Properties
14,15-Leukotriene E4 is a metabolite of 14,15-Leukotriene C4 and 14,15-Leukotriene D4, synthesized by a pathway involving the dual actions of 15- and 12-lipoxygenases on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It increases vascular permeability of human endothelial cell monolayers , and is involved in inflammation and immune reactivity .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates various downstream signaling pathways, such as PI3K, MAPK, AMPK, TNF-α, Bradykinin, NO, PI3K, PKC, EGR-1, and NF-KB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that it increases vascular permeability of human endothelial cell monolayers . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the leukotriene metabolic pathway . It is formed through the 5-lipoxygenase pathway, involving the dual actions of 15- and 12-lipoxygenases on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14,15-Leukotriene E4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway. The process involves the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid, followed by the formation of 14,15-Leukotriene A4, which is then converted to 14,15-Leukotriene C4 and subsequently to 14,15-Leukotriene D4 before finally forming this compound .
Industrial Production Methods: The compound is typically produced in small quantities using specialized laboratory techniques .
Chemical Reactions Analysis
Types of Reactions: 14,15-Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including thiols and amines, can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that play roles in inflammatory responses and other physiological processes .
Scientific Research Applications
14,15-Leukotriene E4 has several scientific research applications:
Chemistry: It is used to study the biosynthesis and metabolism of leukotrienes.
Biology: Researchers investigate its role in inflammatory responses and its interactions with other biomolecules.
Medicine: It is studied for its potential involvement in respiratory diseases, such as asthma and allergic rhinitis.
Industry: Although not widely used industrially, it serves as a reference compound in the development of anti-inflammatory drugs
Comparison with Similar Compounds
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Comparison: 14,15-Leukotriene E4 is unique among leukotrienes due to its specific structure and biological activity. While Leukotriene C4 and Leukotriene D4 are also involved in inflammatory responses, this compound has a distinct role in increasing vascular permeability and smooth muscle contraction with different potency levels .
Properties
IUPAC Name |
(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNENVYAVKECZ-HRXVJLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032109 | |
| Record name | Eoxin E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding elevated eoxin E4 levels in the lungs of patients with severe COVID-19?
A: The research indicates that severe COVID-19 is characterized by a "lipid storm" in the lungs, involving both pro-inflammatory and anti-inflammatory mediators. Eoxin E4, a pro-inflammatory leukotriene, was found to be significantly elevated in the bronchoalveolar lavage fluid of severe COVID-19 patients compared to healthy controls. [, ] This suggests that eoxin E4 may contribute to the inflammatory processes driving lung injury in these patients.
Q2: How does eoxin E4 exert its pro-inflammatory effects?
A: While the exact mechanisms of eoxin E4 in the context of COVID-19 are still under investigation, research suggests that eoxins, including eoxin E4, can activate immune cells like eosinophils and mast cells. [] This activation can lead to the release of additional inflammatory mediators, amplifying the inflammatory response.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



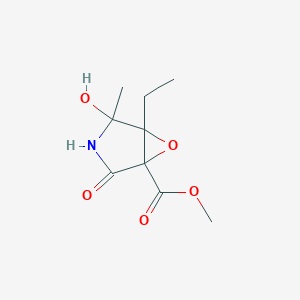
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
